molecular formula C15H18N2O2S B5907526 N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-hexenamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-hexenamide

Cat. No.: B5907526
M. Wt: 290.4 g/mol
InChI Key: MGUGXZPRYXPQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-hexenamide, also known as EBIO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EBIO is a potassium channel activator that has been shown to have various biochemical and physiological effects.

Mechanism of Action

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-hexenamide activates potassium channels, which leads to an increase in potassium ion efflux from cells. This results in hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle cells. The activation of potassium channels also leads to the release of neurotransmitters, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have vasodilatory effects, which can lead to a decrease in blood pressure. Additionally, this compound has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurological disorders. This compound has also been shown to have anti-cancer properties, which can be useful in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-hexenamide in lab experiments is that it is a potent and selective potassium channel activator. This allows for precise control over the activation of potassium channels, which can be useful in studying their physiological effects. However, one limitation of using this compound in lab experiments is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-hexenamide. One area of research could be the development of more potent and selective potassium channel activators. Additionally, further research could be done to explore the potential therapeutic applications of this compound in various diseases, including cardiovascular diseases, neurological disorders, and cancer. Finally, more research could be done to understand the mechanism of action of this compound and how it interacts with other molecules in the body.

Synthesis Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-hexenamide involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with 5-bromovaleryl chloride in the presence of potassium carbonate. The resulting product is then treated with sodium ethoxide to yield the final product, this compound.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-hexenamide has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. This compound has been shown to have vasodilatory effects, which can be beneficial in the treatment of hypertension and other cardiovascular diseases. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)hex-5-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-3-5-6-7-14(18)17-15-16-12-9-8-11(19-4-2)10-13(12)20-15/h3,8-10H,1,4-7H2,2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUGXZPRYXPQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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